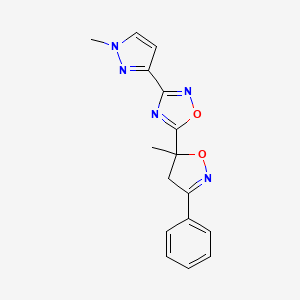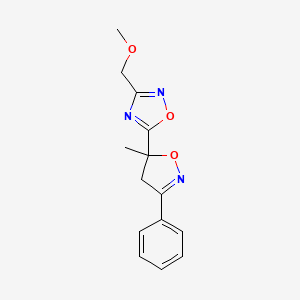![molecular formula C18H24N6O B6983361 N-[[3-(1-benzyltriazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-N,2,2-trimethylpropan-1-amine](/img/structure/B6983361.png)
N-[[3-(1-benzyltriazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-N,2,2-trimethylpropan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[[3-(1-benzyltriazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-N,2,2-trimethylpropan-1-amine is a complex organic compound that features a unique combination of triazole and oxadiazole rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[[3-(1-benzyltriazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-N,2,2-trimethylpropan-1-amine typically involves multiple steps. The oxadiazole ring can be synthesized through the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions . The final step involves the alkylation of the triazole-oxadiazole intermediate with N,2,2-trimethylpropan-1-amine under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process.
化学反応の分析
Types of Reactions
N-[[3-(1-benzyltriazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-N,2,2-trimethylpropan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the triazole or oxadiazole rings are substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles such as amines, thiols, and halides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives, while reduction can produce triazole-oxadiazole amines with altered functional groups.
科学的研究の応用
N-[[3-(1-benzyltriazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-N,2,2-trimethylpropan-1-amine has a wide range of scientific research applications:
作用機序
The mechanism of action of N-[[3-(1-benzyltriazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-N,2,2-trimethylpropan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The triazole and oxadiazole rings can form strong hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. This compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function .
類似化合物との比較
Similar Compounds
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine: A similar compound used as a ligand in coordination chemistry.
1,2,3-Triazole derivatives: Known for their stability and wide range of applications in medicinal chemistry.
1,2,4-Oxadiazole derivatives: Used in the development of pharmaceuticals and agrochemicals due to their biological activity.
Uniqueness
N-[[3-(1-benzyltriazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-N,2,2-trimethylpropan-1-amine is unique due to its combination of triazole and oxadiazole rings, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a broader range of reactions and applications compared to compounds with only one of these rings.
特性
IUPAC Name |
N-[[3-(1-benzyltriazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-N,2,2-trimethylpropan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N6O/c1-18(2,3)13-23(4)12-16-19-17(21-25-16)15-11-24(22-20-15)10-14-8-6-5-7-9-14/h5-9,11H,10,12-13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKUHIFWSRQBFGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CN(C)CC1=NC(=NO1)C2=CN(N=N2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[4-[3-[3-(Piperidin-1-ylmethyl)phenyl]-1,2,4-oxadiazol-5-yl]furan-2-yl]methanol](/img/structure/B6983295.png)
![N-[2-[5-[1-[(2-chloropyridin-3-yl)amino]propyl]-1,2,4-oxadiazol-3-yl]propan-2-yl]acetamide](/img/structure/B6983305.png)
![2-chloro-N-[1-[3-(1-methylpyrazol-3-yl)-1,2,4-oxadiazol-5-yl]propyl]pyridin-3-amine](/img/structure/B6983325.png)
![2-chloro-N-[1-(3-cyclobutyl-1,2,4-oxadiazol-5-yl)propyl]pyridin-3-amine](/img/structure/B6983332.png)
![2-[[3-(3-Fluoro-4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]thiolane 1,1-dioxide](/img/structure/B6983341.png)
![N-[2-[5-[[2,2-dimethylpropyl(methyl)amino]methyl]-1,2,4-oxadiazol-3-yl]propan-2-yl]acetamide](/img/structure/B6983349.png)
![3-[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]-1,3-dimethylpyrrolidin-2-one](/img/structure/B6983373.png)
![2-Methyl-5-[2-[3-(6-piperidin-1-ylpyridin-3-yl)-1,2,4-oxadiazol-5-yl]ethyl]-1,3,4-oxadiazole](/img/structure/B6983380.png)
![4-[2-[3-(2,3-Dihydro-1-benzofuran-5-yl)-1,2,4-oxadiazol-5-yl]-2-methylpropyl]morpholine](/img/structure/B6983381.png)
![5-(1-Azabicyclo[3.3.1]nonan-5-yl)-3-(2-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B6983382.png)
![Cyclopropyl-[3-[3-(1-methoxybutyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]methanone](/img/structure/B6983389.png)
![5-[5-(Cyclopent-2-en-1-ylmethyl)-1,2,4-oxadiazol-3-yl]pyridin-2-amine](/img/structure/B6983395.png)
